1,3-Dioxolane-2-methanol, 2,4-dimethyl-: A Comprehensive Technical Guide to Synthesis, Reactivity, and Analytical Profiling
1,3-Dioxolane-2-methanol, 2,4-dimethyl-: A Comprehensive Technical Guide to Synthesis, Reactivity, and Analytical Profiling
Executive Summary
In the landscape of heterocyclic organic chemistry, 1,3-Dioxolane-2-methanol, 2,4-dimethyl- (CAS: 53951-43-2) occupies a unique position as both a versatile synthetic intermediate and a critical analytical marker in complex matrices[1]. Characterized by a stable five-membered dioxolane ring substituted with a polar hydroxymethyl group and two methyl groups, this compound exhibits amphiphilic properties that make it invaluable in organometallic catalysis, biomass valorization, and materials science[1].
This whitepaper provides an in-depth mechanistic analysis of its synthesis, chemical behavior, and standardized protocols for its quantification via Gas Chromatography-Mass Spectrometry (GC-MS).
Molecular Architecture & Physicochemical Profile
The molecular architecture of 1,3-dioxolane-2-methanol, 2,4-dimethyl- dictates its chemical behavior. The 1,3-dioxolane core provides steric bulk and stability under basic conditions, while the unprotected hydroxymethyl group at the C2 position serves as a primary site for nucleophilic substitution and esterification[1].
To facilitate experimental design, the quantitative physicochemical parameters of the compound are summarized below:
| Property | Value / Description | Reference |
| IUPAC Name | (2,4-dimethyl-1,3-dioxolan-2-yl)methanol | [1] |
| CAS Registry Number | 53951-43-2 | [2] |
| Molecular Formula | C₆H₁₂O₃ | [2] |
| Molecular Weight | 132.16 g/mol | [1] |
| Predicted Boiling Point | 180.6 ± 15.0 °C | [3] |
| Predicted Density | 1.034 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 14.83 ± 0.10 | [3] |
| Standard InChIKey | YYMZBDSPZJJXJM-UHFFFAOYSA-N | [2] |
Mechanistic Pathways of Synthesis
The most established synthetic route for 1,3-dioxolane-2-methanol, 2,4-dimethyl- involves the acid-catalyzed ketalization of propylene glycol (1,2-propanediol) with hydroxyacetone (acetol)[1][4].
Causal Mechanism of Ketalization
The reaction is fundamentally an equilibrium process. The acid catalyst protonates the carbonyl oxygen of hydroxyacetone, drastically increasing the electrophilicity of the carbonyl carbon. The primary or secondary hydroxyl group of propylene glycol acts as a nucleophile, attacking the activated carbon to form an unstable hemiketal intermediate. Subsequent protonation of the hemiketal's hydroxyl group leads to the elimination of a water molecule, generating an oxocarbenium ion. Intramolecular nucleophilic attack by the remaining hydroxyl group closes the five-membered ring.
Because this is a condensation reaction that generates water, Le Chatelier’s principle dictates that water must be continuously removed to drive the reaction to completion.
Figure 1: Acid-catalyzed ketalization pathway forming 2,4-dimethyl-1,3-dioxolane-2-methanol.
Protocol 1: Laboratory-Scale Synthesis via Azeotropic Distillation
This protocol is designed as a self-validating system to ensure high yield and purity.
Step 1: Reaction Setup Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Causality: The Dean-Stark apparatus is strictly required to continuously separate the azeotropic water from the refluxing solvent, preventing the reverse hydrolysis reaction.
Step 2: Reagent Loading Charge the flask with 0.1 mol of hydroxyacetone, 0.12 mol of propylene glycol (a slight excess drives the equilibrium), 150 mL of anhydrous toluene, and 1.0 mol% of p-toluenesulfonic acid (p-TsOH) as the catalyst.
Step 3: Reflux and Monitoring Heat the mixture to reflux (~110 °C). Monitor the accumulation of water in the Dean-Stark trap. Self-Validation Check: The reaction is deemed complete when the theoretical volume of water (1.8 mL) is collected and no further phase separation occurs in the trap (typically 4–6 hours).
Step 4: Quenching and Workup Cool the mixture to room temperature. Wash the organic layer with 50 mL of saturated aqueous NaHCO₃. Causality: Neutralizing the acid catalyst is critical before solvent evaporation; concentrating the product in the presence of acid will trigger immediate ring-opening and polymerization.
Step 5: Purification Dry the organic phase over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure. Purify the crude product via vacuum distillation to isolate the pure 1,3-dioxolane-2-methanol, 2,4-dimethyl-.
Chemical Reactivity & Industrial Significance
Beyond basic organic synthesis, the compound has emerged as a significant marker in several advanced industrial and analytical fields:
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Biomass Valorization: During the catalytic hydrogenolysis of raw glycerol to 1,2-propanediol over Cu-ZnO catalysts, 1,3-dioxolane-2-methanol, 2,4-dimethyl- is generated as a condensation byproduct[4]. Its quantification is used by chemical engineers to calculate the selectivity and efficiency of the Cu-ZnO catalytic bed[4].
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Materials Science (Polyurethane Degradation): In flammability studies of rigid polyurethane foams (RPUF), this compound is identified as a volatile thermal degradation product[5]. Monitoring its emission profile helps researchers understand the secondary reactions occurring between degradation products at temperatures up to 600 °C[5].
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Inhalation Toxicology: The compound has been identified in the aerosolized vapor of electronic cigarettes, particularly those containing cinnamaldehyde flavorings[6]. Its presence in these matrices necessitates rigorous toxicological screening against human embryonic and adult lung cells[6].
Analytical Profiling & Quantification (GC-MS)
Due to its volatility and molecular weight (132.16 g/mol ), Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the gold standard for detecting this compound in complex matrices[2][6].
Figure 2: Standardized GC-MS analytical workflow for the detection of dioxolane derivatives.
Protocol 2: Standardized GC-MS Method for Complex Matrices
This protocol ensures baseline resolution of the dioxolane from structurally similar isomers.
Step 1: Matrix Solubilization Dissolve 50 µL of the sample (e.g., e-cigarette refill fluid or biomass extract) in 1 mL of HPLC-grade acetonitrile[6]. Causality: Acetonitrile acts as a crash solvent, precipitating high-molecular-weight oligomers that would otherwise foul the GC inlet, while fully solubilizing the polar dioxolane.
Step 2: Instrument Calibration (Self-Validation) Before injecting the sample, run a blank injection of pure acetonitrile to establish a baseline and confirm the absence of column carryover. Inject a known concentration of an internal standard (e.g., acetophenone) to normalize retention times and detector response.
Step 3: Chromatographic Separation Inject 1 µL of the prepared sample into the GC inlet operating at 250 °C with a 10:1 split ratio[6]. Use a DB-VRX (60 m × 250 µm × 1.4 µm) or PEG capillary column[4][6]. Temperature Program: Hold at 45 °C for 5 min; ramp at 12 °C/min to 189 °C and hold for 2 min; ramp at 5 °C/min to 245 °C and hold for 10 min[6]. Causality: The initial low-temperature hold focuses the volatile analyte at the head of the column, while the slow secondary ramp ensures separation from co-eluting glycols.
Step 4: Mass Spectrometric Detection Operate the MS in electron ionization (EI) mode at 70 eV, with the ion source temperature set to 250 °C[6]. Identify the compound by matching its fragmentation pattern against the NIST Standard Reference Database[2].
References
- Smolecule. Buy 1,3-Dioxolane-2-methanol, 2,4-dimethyl- | 53951-43-2.
- NIST WebBook. 1,3-Dioxolane-2-methanol, 2,4-dimethyl-.
- ChemicalBook. 2,4-Dimethyl-1,3-dioxolane-2-methanol | 53951-43-2.
- Behar, A. Z., et al. Distribution, quantification and toxicity of cinnamaldehyde in electronic cigarette refill fluids and aerosols. Tobacco Control / BMJ.
- Taylor & Francis. Selective hydrogenolysis of raw glycerol to 1,2-propanediol over Cu–ZnO catalysts in fixed-bed reactor.
- Salasinska, K., et al. Analysis of flammability and smoke emission of rigid polyurethane foams modified with nanoparticles and halogen-free fire retard.
Sources
- 1. Buy 1,3-Dioxolane-2-methanol, 2,4-dimethyl- | 53951-43-2 [smolecule.com]
- 2. 1,3-Dioxolane-2-methanol, 2,4-dimethyl- [webbook.nist.gov]
- 3. 2,4-Dimethyl-1,3-dioxolane-2-methanol | 53951-43-2 [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. d-nb.info [d-nb.info]
- 6. tobaccocontrol.bmj.com [tobaccocontrol.bmj.com]
